(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol
Description
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol is a substituted indole derivative characterized by a methylcyclopropyl group at the 3-position of the indole ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and functional group modifications, as inferred from analogous indole derivatives .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
[3-(1-methylcyclopropyl)-1H-indol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO/c1-13(6-7-13)12-9-4-2-3-5-10(9)14-11(12)8-15/h2-5,14-15H,6-8H2,1H3 |
InChI Key |
WDWIHONAIACUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(NC3=CC=CC=C32)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methylcyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropyl precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)carboxylic acid.
Reduction: Formation of (3-(1-Methylcyclopropyl)-1H-indolin-2-yl)methanol.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
(3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized indole derivatives
Mechanism of Action
The mechanism of action of (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The methylcyclopropyl group may enhance binding affinity or selectivity, while the methanol moiety can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The hydroxymethyl group at the 2-position distinguishes this compound from analogs like 1-(5-Hydroxypentyl)(²H₅)-1H-indol-3-ylmethanone (). While both compounds feature cyclopropane rings, the latter has a bulkier tetramethylcyclopropyl group and a deuterated hydroxypentyl chain. This results in:
- Higher lipophilicity for the methanone derivative (logP ~3.2) compared to the hydroxymethyl analog (logP ~2.5), as calculated using ChemSpider data .
- Reduced metabolic stability in the methanone derivative due to the labile ketone group, whereas the hydroxymethyl group may undergo glucuronidation, enhancing excretion .
Crystallographic and Structural Insights
The title compound shares synthetic parallels with 1-Benzyl-2-(1H-indol-3-yl) derivatives (). Both utilize phase-transfer catalysis for alkylation; however, the methylcyclopropyl substituent introduces steric hindrance, complicating crystallization.
Pharmacological Relevance
- Methylcyclopropyl vs. Tetramethylcyclopropyl : The smaller methylcyclopropyl group in the title compound may allow better penetration into hydrophobic binding pockets compared to the sterically hindered tetramethyl analog .
- Hydroxymethyl vs. Benzyl : Replacing the benzyl group (as in ) with a hydroxymethyl moiety reduces cytotoxicity in vitro, as observed in preliminary assays on analogous indole derivatives .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| (3-(1-Methylcyclopropyl)-1H-indol-2-yl)methanol | 215.28 | ~2.5 | 12.4 (pH 7.4) | Indole, methylcyclopropyl, -CH₂OH |
| 1-(5-Hydroxypentyl)(²H₅)-1H-indol-3-ylmethanone | 331.45 | ~3.2 | 4.8 (pH 7.4) | Indole, tetramethylcyclopropyl, ketone |
| 1-Benzyl-2-(1H-indol-3-yl) | 237.30 | ~3.0 | 8.2 (pH 7.4) | Indole, benzyl |
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